Primary Amine Content Enables Salt Formation and Derivatization Absent in Non‑Amino Analogs
The target compound contains one primary amine (H‑bond donor count = 1) and is capable of forming hydrochloride salts (e.g., CAS 1864074-22-5) that improve aqueous solubility and crystallinity. The direct non‑amino analog 2-(butylthio)-5-methyl-1,3,4-thiadiazole (CAS 88275-97-2) has H‑bond donor count = 0, cannot form acid‑addition salts without further modification, and exhibits higher LogP (~3.5–4.0 predicted) . This difference is critical for applications requiring aqueous formulation or subsequent amide/urea coupling .
| Evidence Dimension | H‑bond donor count and salt‑forming ability |
|---|---|
| Target Compound Data | H‑bond donors = 1; forms stable hydrochloride salt (CAS 1864074-22-5, MW 239.8); LogP = 1.68 (predicted) |
| Comparator Or Baseline | 2-(Butylthio)-5-methyl-1,3,4-thiadiazole (CAS 88275-97-2): H‑bond donors = 0; no hydrochloride salt reported; LogP ~3.5–4.0 (predicted) |
| Quantified Difference | Δ H‑bond donors = 1; Δ LogP ≈ –1.8 to –2.3 units |
| Conditions | Computational prediction (ChemScene/ALogP); salt formation confirmed by independent vendor listing (CymitQuimica) |
Why This Matters
The presence of a protonatable amine and the ability to form crystalline salts directly impact formulation flexibility, purification ease, and the scope of downstream synthetic transformations, making the target compound preferable when aqueous solubility or further derivatization is required.
